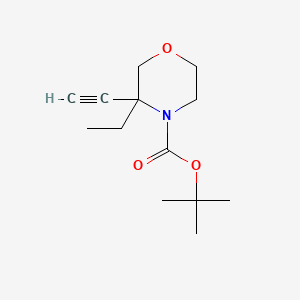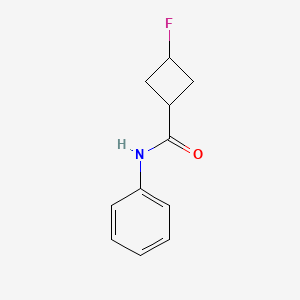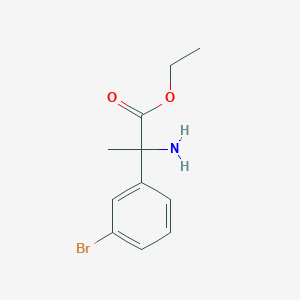
Ethyl 2-amino-2-(3-bromophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-2-(3-bromophenyl)propanoate is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a bromine atom at the meta position
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-(3-bromophenyl)propanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-amino-2-phenylpropanoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the meta position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-amino-2-(3-bromophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding ethyl 2-amino-2-phenylpropanoate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of ethyl 2-amino-2-phenylpropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-amino-2-(3-bromophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 2-amino-2-(3-bromophenyl)propanoate involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Ethyl 2-amino-2-(3-bromophenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 2-amino-2-phenylpropanoate: Lacks the bromine substitution, resulting in different chemical and biological properties.
Ethyl 2-amino-2-(4-bromophenyl)propanoate: Bromine substitution at the para position, which may affect its reactivity and binding affinity.
Ethyl 2-amino-2-(2-bromophenyl)propanoate: Bromine substitution at the ortho position, leading to distinct steric and electronic effects.
特性
分子式 |
C11H14BrNO2 |
|---|---|
分子量 |
272.14 g/mol |
IUPAC名 |
ethyl 2-amino-2-(3-bromophenyl)propanoate |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-10(14)11(2,13)8-5-4-6-9(12)7-8/h4-7H,3,13H2,1-2H3 |
InChIキー |
NQBGFHOUSHAYCZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C1=CC(=CC=C1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride](/img/structure/B15317287.png)
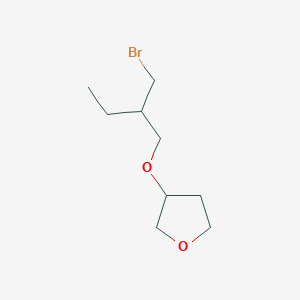

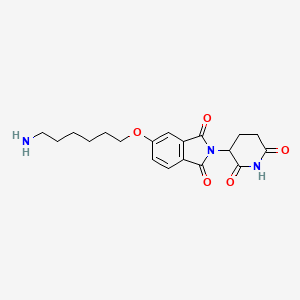
![3-[(Propan-2-yloxy)methyl]piperidine](/img/structure/B15317300.png)
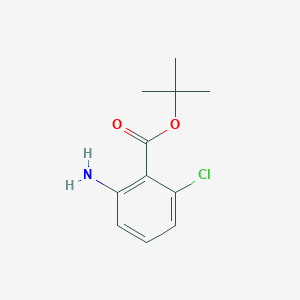
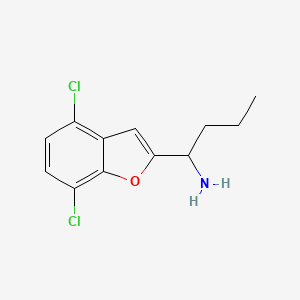
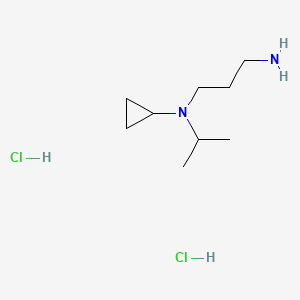
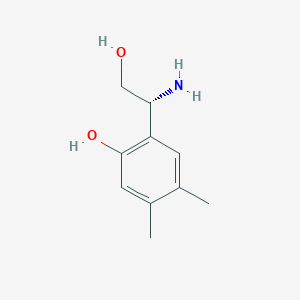
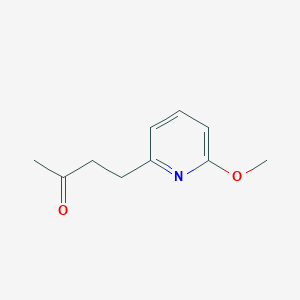
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole,trifluoroaceticacid](/img/structure/B15317346.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15317352.png)
